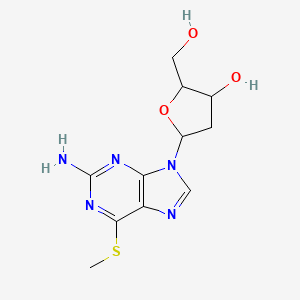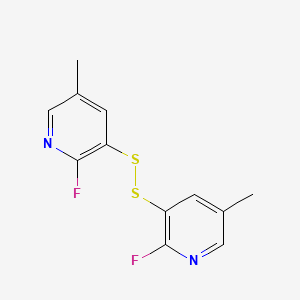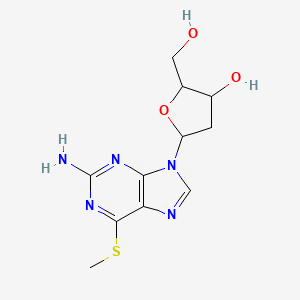
9H-Purin-2-amine, hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-6-methylthioguanosine is a nucleoside analogue with significant antiviral and anticancer properties. It is known for its ability to inhibit DNA replication by targeting DNA polymerase, making it a valuable compound in biomedical research and pharmaceutical development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-6-methylthioguanosine involves several steps, including the protection and deprotection of functional groups to prevent unwanted reactions. One approach uses cyanoethyl protecting groups for the thione and phenoxyacetyl for the exocyclic amino group. This method allows for the deprotection of oligonucleotides with a mixture of sodium hydroxide and sodium hydrogen sulfide without significant conversion to deoxyguanosine .
Industrial Production Methods
Industrial production of 2’-Deoxy-6-methylthioguanosine typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, which is crucial for its use in pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-6-methylthioguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Deoxy-6-methylthioguanosine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 2’-Deoxy-6-methylthioguanosine include various derivatives with enhanced antiviral or anticancer properties. These derivatives are often used in further research to explore their potential therapeutic applications .
Aplicaciones Científicas De Investigación
2’-Deoxy-6-methylthioguanosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of oligonucleotides and other nucleoside analogues.
Biology: Employed in studies of DNA replication and repair mechanisms.
Industry: Utilized in the development of pharmaceutical drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-6-methylthioguanosine involves its incorporation into DNA, where it inhibits DNA polymerase activity. This inhibition prevents the replication of viral DNA and the proliferation of cancer cells. The compound targets specific molecular pathways, including the purine salvage pathway, which is crucial for its antiviral and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Thioguanosine: Another nucleoside analogue with similar antiviral and anticancer properties.
6-Mercaptopurine: A purine analogue used in the treatment of leukemia and other cancers.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Uniqueness
2’-Deoxy-6-methylthioguanosine is unique due to its specific structure, which allows for targeted inhibition of DNA polymerase. This specificity makes it particularly effective in inhibiting the replication of certain viruses and the growth of cancer cells, distinguishing it from other similar compounds .
Propiedades
Número CAS |
61552-45-2 |
|---|---|
Fórmula molecular |
C11H15N5O3S |
Peso molecular |
297.34 g/mol |
Nombre IUPAC |
5-(2-amino-6-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15) |
Clave InChI |
HCCOXCDCIWQBMD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


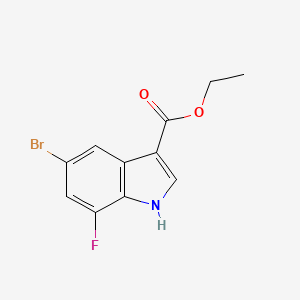
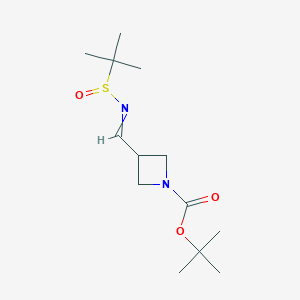
![2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
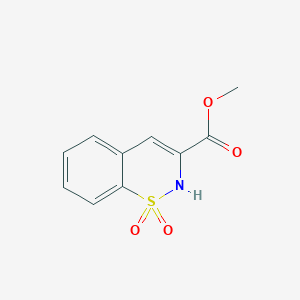
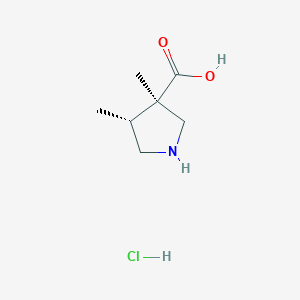
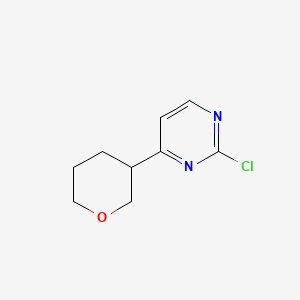
![2-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714428.png)
![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11714440.png)
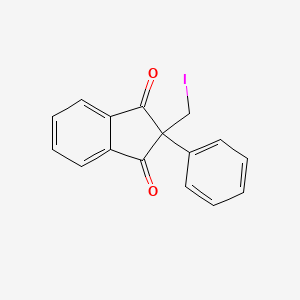
![6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11714448.png)
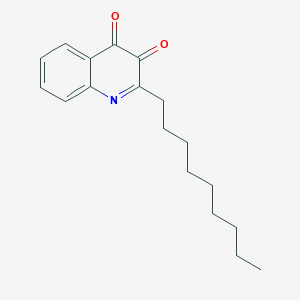
![3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714452.png)
